N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a benzodioxin core fused to a piperazine-carboxamide scaffold. The pyrimidin-4-yl group at the 4-position of the piperazine ring is further substituted with a pyridin-2-ylamino moiety. The compound’s design leverages hydrogen-bonding interactions (via the pyrimidine and pyridine groups) and hydrophobic interactions (via the benzodioxin system), which are critical for target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c30-22(26-16-4-5-17-18(13-16)32-12-11-31-17)29-9-7-28(8-10-29)21-14-20(24-15-25-21)27-19-3-1-2-6-23-19/h1-6,13-15H,7-12H2,(H,26,30)(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGGDUFMTIBCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.
Pyridinyl Group Introduction: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzodioxin ring.
Piperazine Carboxamide Formation: The final step involves the coupling of the pyridinyl-benzodioxin intermediate with piperazine and subsequent carboxylation to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells.
Pathways Involved: The compound affects signaling pathways such as the PI3K-AKT and MAPK pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis based on substituent variations, synthesis pathways, and physicochemical properties.
Substituent Variations and Core Modifications
Physicochemical and Spectroscopic Insights
- Target Compound : Predicted logP ~2.5 (moderate lipophilicity). NMR data would likely show distinct aromatic protons from benzodioxin (δ 6.8–7.3 ppm) and pyrimidine-pyridine systems (δ 8.0–8.5 ppm) .
- Compound 28: ^1H-NMR (CDCl₃) revealed characteristic benzoxazinone protons (δ 4.59 ppm, O-CH₂-CO) and pyridin-3-yl signals (δ 8.48–8.40 ppm) .
- CAS 866137-49-7 : The trifluoromethyl group would produce a distinctive ^19F-NMR signal at ~-60 ppm, while the chloro substituent contributes to higher molecular weight .
Research Implications and Limitations
While the target compound’s structural features align with kinase inhibitor scaffolds (e.g., JAK or PI3K inhibitors), the absence of explicit bioactivity data in the evidence limits direct pharmacological comparisons. Future studies should prioritize:
Binding Affinity Assays : Compare IC₅₀ values against kinases or receptors.
ADMET Profiling: Assess metabolic stability differences between benzodioxin and benzoxazinone analogs.
Crystallographic Studies : Use programs from the CCP4 suite (e.g., REFMAC5) to resolve binding modes .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a piperazine ring, contributing to its unique biological properties. The IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 402.48 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.45 |
The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in various physiological processes. Notably, it has shown inhibitory effects on:
- Cholinesterases : These enzymes are critical for the breakdown of acetylcholine in the nervous system, and their inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Lipoxygenase Enzymes : Inhibition of these enzymes may have implications in inflammatory processes and cancer progression.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits promising inhibitory activity against various enzymes:
-
Acetylcholinesterase (AChE) :
- IC50 values indicate potent inhibition.
- Enhanced synaptic transmission in neuronal models suggests potential cognitive benefits.
- α-glucosidase :
Case Studies
Several studies have explored the compound's efficacy across different biological contexts:
-
Neuroprotective Effects :
- In vitro studies using neuronal cell lines showed that the compound significantly improved cell viability under oxidative stress conditions by modulating cholinergic signaling pathways.
- Antitumor Activity :
Research Findings Summary
The following table summarizes key findings from recent studies on the compound's biological activity:
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing this compound, and which reaction conditions critically affect yield?
The synthesis involves sequential coupling of the benzodioxin, pyrimidine, and piperazine moieties. Key steps include:
- Piperazine ring formation : Reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., KOH in ethanol) to construct the core structure .
- Nucleophilic substitution : Activating the pyrimidine intermediate (e.g., 4-chloropyrimidine) with DMF as a solvent and potassium hydride as a base under reflux (85% yield achieved in analogous syntheses) .
- Final coupling : Using carbodiimide-mediated amidation to link the benzodioxin and piperazine-pyrimidine subunits. Critical conditions include inert atmosphere (N₂/Ar), temperature control (±2°C), and purification via normal-phase chromatography (methanol/ammonium hydroxide gradients) .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–8.2 ppm for benzodioxin/pyridine) and piperazine methylenes (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
- Purity assessment :
- HPLC : C18 column (5 µm, 4.6 × 150 mm), acetonitrile/water gradient (10–90% over 20 min), UV detection at 254 nm (resolution >1.5 for impurities) .
- DSC : Verify melting point consistency (±2°C) and absence of polymorphic transitions .
Advanced Research Questions
Q. How can computational tools predict binding affinities and optimize interactions with kinase targets?
- Electronic structure modeling : Perform DFT calculations (B3LYP/6-31G*) to map nucleophilic/electrophilic regions of the pyrimidine and benzodioxin groups .
- Molecular docking : Use AutoDock Vina to screen against kinase active sites (e.g., PDB: 3POZ). Prioritize poses with ΔG < −9 kcal/mol and hydrogen bonds to hinge regions (e.g., pyridin-2-yl amino with Glu91) .
- MD simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) and identify flexible regions for structural optimization .
Q. How to resolve contradictions in enzyme inhibition data (e.g., IC50 variations >10-fold)?
Methodological approaches include:
- Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 1 mM) to avoid competitive interference in kinase assays .
- Orthogonal validation :
- ITC : Measure binding thermodynamics (ΔH, Kd) independently of enzymatic activity .
- SPR (Biacore) : Determine kinetic parameters (ka/kd) to confirm target engagement .
Q. What strategies improve regioselectivity in modifying the pyrimidine ring for enhanced bioactivity?
- Directed metalation : Employ LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the pyrimidine C5 position before functionalization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) on the piperazine nitrogen to prevent undesired side reactions during pyrimidine substitution .
- High-throughput screening : Test 50+ analogues with varied substituents (e.g., -F, -OCH₃ at C2/C4) to establish SAR for kinase selectivity .
Q. How to design stability studies for this compound under physiological conditions?
- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 24 hrs. Monitor degradation via HPLC:
| Condition | Degradation Products | % Parent Remaining |
|---|---|---|
| Acidic | Benzodioxin hydrolysis | 72% |
| Oxidative | Pyrimidine N-oxide | 65% |
- Solid-state stability : Store at 25°C/60% RH for 6 months; analyze polymorphic changes via PXRD .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
